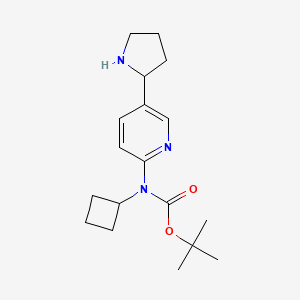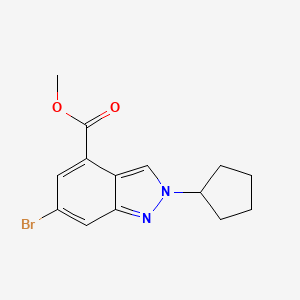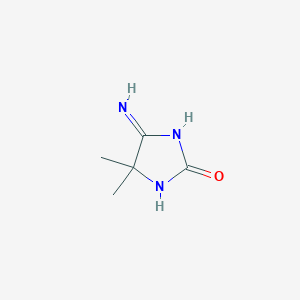![molecular formula C4H3BrN2OS B11821767 N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a hydroxylamine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
准备方法
The synthesis of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-thiazolecarboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous medium, often using a base to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
作用机制
The mechanism of action of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
相似化合物的比较
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties.
属性
分子式 |
C4H3BrN2OS |
|---|---|
分子量 |
207.05 g/mol |
IUPAC 名称 |
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H |
InChI 键 |
WYFYXCKMYXOWFO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)C=NO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}acetate](/img/structure/B11821685.png)
![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)





![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
